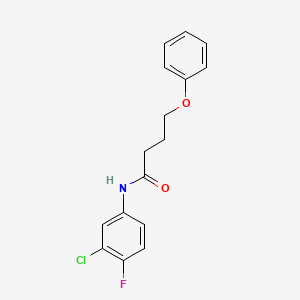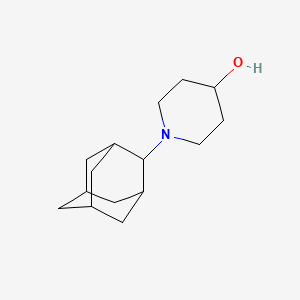
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, also known as TCDP, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. TCDP is a white crystalline solid with a molecular formula of C16H18Cl3O2 and a molecular weight of 371.67 g/mol.
作用機序
The mechanism of action of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may contribute to its antiviral and anticancer properties. This compound has also been shown to form stable complexes with metal ions, which may contribute to its ability to degrade persistent organic pollutants.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In addition, this compound has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of using 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in certain experimental systems.
将来の方向性
There are several future directions for research on 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. One direction is to further investigate its antiviral and anticancer properties and to determine the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in environmental science, particularly in the degradation of persistent organic pollutants. Additionally, this compound could be used as a building block for the synthesis of novel materials and polymers, which could have a wide range of applications in various fields.
合成法
The synthesis of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone involves the reaction of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone with thionyl chloride and phosphorus pentachloride in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
科学的研究の応用
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been studied for its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. In medicinal chemistry, this compound has been shown to have antiviral and anticancer properties. In environmental science, this compound has been studied for its ability to degrade persistent organic pollutants in soil and water. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3O2/c1-12(2,3)11(18)9-13(19,14(15,16)17)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCPJLVCFHEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)

![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
